2,4-Diamino-5-fluoroquinazoline
Descripción
Structure
2D Structure
Propiedades
IUPAC Name |
5-fluoroquinazoline-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN4/c9-4-2-1-3-5-6(4)7(10)13-8(11)12-5/h1-3H,(H4,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFIDHZVBIBPRBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=NC(=N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90152502 | |
| Record name | 2,4-Quinazolinediamine, 5-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90152502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119584-70-2 | |
| Record name | 2,4-Quinazolinediamine, 5-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119584702 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Quinazolinediamine, 5-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90152502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 119584-70-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations
Synthetic Routes to 2,4-Diamino-5-fluoroquinazoline
The formation of the this compound scaffold is achieved through various synthetic pathways, each with its own set of precursors and reaction mechanisms.
Precursor Synthesis and Key Intermediates
The journey to this compound begins with the synthesis of crucial precursors and the formation of key intermediates. These initial steps are foundational to building the final quinazoline (B50416) structure.
One established method for synthesizing quinazoline derivatives involves the condensation of 2,4,6-triamino-5-chloroquinazoline with various substituted benzaldehydes. nih.gov This reaction leads to the formation of Schiff bases, which are then subsequently reduced, often using sodium borohydride (B1222165) (NaBH₄), to yield the desired substituted quinazoline. nih.gov While this specific example uses a chloro-substituted precursor, the principle of condensation with benzaldehydes is a key strategy in quinazoline chemistry.
A prevalent and versatile approach to quinazoline synthesis involves the use of 2-aminobenzonitrile (B23959) derivatives as starting materials. For instance, 5-amino-2-fluorobenzonitrile (B1271941) can be reacted with chloroacetyl chloride in the presence of sodium bicarbonate to form an intermediate. umich.edu This intermediate then undergoes further reaction with appropriately substituted phenols or 8-hydroxyquinoline (B1678124) in the presence of potassium carbonate and dimethylformamide (DMF). umich.edu The final cyclization to the 2,4-diaminoquinazoline structure is achieved by heating with guanidine (B92328) carbonate and N,N-diisopropylethylamine (DIPEA) in DMF under microwave irradiation. umich.edu
Another strategy involves a palladium-catalyzed cascade reaction of 2-aminobenzonitriles with aryl bromides. researchgate.net This process proceeds through aminocarbonylation of the aryl bromide, hydration of the nitrile group, and subsequent cyclization to form the quinazolinone ring system. researchgate.net Furthermore, a ruthenium(II) complex can catalyze the tandem synthesis of quinazolinones directly from 2-aminobenzonitriles using an alcohol-water system. rsc.org
The following table summarizes the synthesis of 2,4-diaminoquinazoline derivatives starting from 5-amino-2-fluorobenzonitrile:
| Step | Reagents and Conditions | Intermediate/Product |
| 1 | ClCH₂COCl, NaHCO₃, CH₃COCH₃, rt, 2.5 h | N-(4-cyano-2-fluorophenyl)-2-chloroacetamide |
| 2 | Substituted phenol (B47542) or 8-hydroxyquinoline, K₂CO₃, DMF, 85 °C, 7 h | 2-((4-cyano-2-fluorophenyl)amino)-N-aryl/heteroaryl-acetamide |
| 3 | (C(NH₂)₃)₂CO₃, DIPEA, DMF, MW, 145 ºC, 850 W, 1.5 to 2.5 h | 2,4-Diaminoquinazoline derivatives |
| Source: umich.edu |
The reaction between anthranilic acid and formamide (B127407) is a classic and widely used method for the synthesis of the quinazolin-4-one core structure. generis-publishing.comepstem.net This reaction, known as the Niementowski quinazoline synthesis, typically involves heating a mixture of anthranilic acid and an excess of formamide. generis-publishing.comarkat-usa.org The reaction proceeds through a cyclocondensation mechanism. arkat-usa.org While this method directly yields a quinazolinone, this intermediate can be further functionalized to produce diaminoquinazolines.
Obtaining the 2,4-diamino functionality often requires the functionalization of a pre-formed quinazoline or quinazolinone intermediate. For example, quinazolin-4(3H)-one, synthesized from anthranilic acid and formamide, can be converted to 2,4-dichloroquinazoline (B46505) using a chlorinating agent like phosphorous oxychloride. researchgate.net This dichloro-intermediate is then a versatile precursor for the introduction of amino groups. The chlorine atoms at positions 2 and 4 can be sequentially or simultaneously substituted with various amines by nucleophilic aromatic substitution to yield the desired 2,4-diaminoquinazoline derivatives. researchgate.net
Another approach involves the reaction of polyhaloisophthalonitriles with guanidine carbonate under solvent-free conditions to directly produce polyhalo-2,4-diaminoquinazolines. nih.gov These can then be further functionalized. nih.gov
Reaction Conditions and Optimization
The efficiency and yield of quinazoline synthesis are highly dependent on the reaction conditions. Optimization of parameters such as temperature, solvent, catalyst, and reaction time is crucial for successful synthesis.
For the Niementowski reaction, heating anthranilic acid with an excess of formamide at temperatures ranging from 130-160°C is common. generis-publishing.comepstem.net The reaction time can vary from 2 to 8 hours. generis-publishing.comepstem.net It has been shown that microwave irradiation can be a more efficient, "green" alternative to conventional heating for this reaction. epstem.net
In palladium-catalyzed reactions involving 2-aminobenzonitriles, the choice of catalyst and ligands is critical. researchgate.net For instance, Pd(OAc)₂ with specific phosphine (B1218219) ligands has been used effectively. researchgate.net Similarly, for ruthenium-catalyzed syntheses, the selection of the appropriate ruthenium complex and ligands is key to achieving high yields. rsc.org
The synthesis of 2,4-diaminoquinazolines from 2,4-dichloroquinazoline intermediates often involves refluxing with the desired amine in a suitable solvent like ethanol (B145695) or a mixture of ethanol and DMF. researchgate.net The temperature and reaction time are adjusted based on the reactivity of the specific amine.
The following table outlines optimized conditions for the synthesis of quinazolin-4-one from anthranilic acid and formamide:
| Method | Reagents Ratio (Anthranilic Acid:Formamide) | Temperature | Duration | Yield |
| Conventional Heating A | 1:4 | 130-135 °C | 2 hours | 72% |
| Conventional Heating B | 1:4 | 130-135 °C | 2 hours | 96% |
| Conventional Heating C | 1:5 | 150-160 °C | 8 hours | 61% |
| Microwave Irradiation | 1:5 | - | - | - |
| Source: generis-publishing.comepstem.net |
Derivatization Strategies of this compound Scaffold
Once the core structure is synthesized, derivatization is employed to explore structure-activity relationships (SAR) and optimize biological activity.
Introduction of Substituted Benzylamino Groups
A common derivatization strategy involves the introduction of substituted benzylamino groups to the quinazoline scaffold. In a closely related series, 2,4-diamino-5-chloro-6-substituted quinazolines were synthesized by condensing the core with various substituted benzaldehydes to form Schiff bases, which were subsequently reduced. nih.gov A similar approach, using nucleophilic aromatic substitution (SNAr) reactions with a range of substituted benzylamines, has been effectively used to synthesize libraries of related heterocyclic compounds. nih.gov The nature of the substituent on the benzyl (B1604629) ring—whether electron-donating or electron-withdrawing—can significantly influence the biological potency of the final compound. nih.gov
| Substituent Type on Benzyl Ring | Example Group | General Effect on Activity | Reference |
|---|---|---|---|
| Electron-Withdrawing | Halogens (e.g., -F, -Cl) | Often maintains or improves potency. | nih.gov |
| Electron-Donating | Alkoxy (e.g., -OCH3) | Can maintain activity, depending on position. | nih.gov |
| Bulky/Non-Aromatic | Cyclohexylmethyl | Can maintain or improve potency by exploring different binding conformations. | nih.gov |
| N-Alkylation | N-Methyl | Effect is variable; can either be tolerated or reduce potency. | nih.gov |
Modification at the Quinazoline Core for Enhanced Activity
Modifications to the quinazoline core itself, beyond the diamino substituents, are critical for tuning the molecule's properties and enhancing its biological activity. For example, research on 8-fluoroquinazoline (B71482) derivatives has shown that introducing specific groups at other positions on the ring system is essential for targeting certain enzymes. mdpi.com The synthesis of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid created a potent and selective inhibitor of Aurora A kinase. mdpi.comnih.gov In this case, the free carboxylic group at position 4 was found to be crucial for activity, as its esterification led to a significant drop in inhibitory function. mdpi.com This demonstrates that even small structural changes to the quinazoline core can have a profound impact on biological function and target interaction.
Synthesis of Folate Antagonist Analogues
The this compound scaffold is a valuable starting material for the creation of more complex bioactive molecules, including folate antagonists. Research has demonstrated that the new folate antagonist, 5-fluoro-5,8-dideazaisoaminopterin, was successfully synthesized in a four-step process that begins with this compound. researchgate.net This underscores the utility of the title compound as a key building block in the development of antineoplastic agents that function by inhibiting folate metabolism.
Mechanism of Action and Molecular Interactions
Enzyme Inhibition and Target Modulation
Tyrosine Kinase Inhibition
Epidermal Growth Factor Receptor (EGFR) Inhibition
The quinazoline (B50416) scaffold is a well-established framework for the development of Epidermal Growth Factor Receptor (EGFR) inhibitors. nih.govresearchgate.net EGFR is a transmembrane protein that plays a crucial role in cell growth and proliferation, and its over-expression is common in many types of cancer. nih.gov Derivatives of 4-anilinoquinazoline (B1210976), in particular, have shown to be effective EGFR inhibitors. frontiersin.org The 4-anilinoquinazoline portion of these molecules is considered essential for their binding affinity to the EGFR active site. frontiersin.org While specific studies on 2,4-diamino-5-fluoroquinazoline's direct EGFR inhibition are part of broader research into quinazoline derivatives, the general class of compounds is known to target the ATP-binding site of the EGFR kinase domain. nih.govresearchgate.net For instance, a compound with a similar quinazoline core, CGP 53716, did not show significant activity against tumors overexpressing EGFR, suggesting a degree of selectivity in these interactions. nih.gov
Platelet-Derived Growth Factor Receptor (PDGFR) Inhibition
The platelet-derived growth factor receptor (PDGFR) is another transmembrane tyrosine kinase that is a key regulator of cell migration and proliferation. nih.govnih.gov The 2-phenylaminopyrimidine class of compounds, which shares structural similarities with quinazoline derivatives, has been shown to selectively inhibit the PDGFR signal transduction pathway. nih.gov One such inhibitor, CGP 53716, demonstrated potent and selective inhibition of PDGF-mediated events, including receptor autophosphorylation and cellular tyrosine phosphorylation. nih.gov This compound was found to be significantly more potent in inhibiting the growth of cells driven by PDGF compared to those dependent on EGF. nih.gov
Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition
Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a serine/threonine kinase that acts as a negative regulator of T-cell receptor signaling. nih.govnih.gov Inhibition of HPK1 is considered a promising strategy in cancer immunotherapy. nih.govchemrxiv.org Derivatives of 2,4-diaminopyrimidine (B92962) and quinazoline-2,5-diamine have been identified as potent HPK1 inhibitors. nih.govnih.govchemrxiv.org
HPK1 exerts its negative regulatory function in T-cells by phosphorylating the adapter protein SLP-76. researchgate.net Potent HPK1 inhibitors have been shown to significantly suppress the phosphorylation of this downstream target. nih.govchemrxiv.org For example, the 2,4-diaminopyrimidine derivative, compound 14g, demonstrated a remarkable inhibitory effect on HPK1 kinase activity, which in turn suppressed the phosphorylation of SLP76. nih.gov Another HPK1 inhibitor, HPK1-IN-2, also inhibits the phosphorylation of SLP76 at serine 376 in stimulated Jurkat E6.1 cells. medchemexpress.com
A key consequence of HPK1 inhibition is the enhancement of T-cell activation, which can be measured by the increased production of cytokines such as Interleukin-2 (IL-2). nih.govchemrxiv.org Studies have shown that potent HPK1 inhibitors effectively stimulate the secretion of this T-cell activation marker. nih.govchemrxiv.org For instance, compound 14g was found to effectively stimulate the secretion of IL-2. nih.gov Similarly, compound 9h, a quinazoline-2,5-diamine derivative, was also shown to augment IL-2 secretion in human immune cells. chemrxiv.org
Prostaglandin E2 (PGE2) is a lipid mediator that can suppress immune responses. The ability of HPK1 inhibitors to counteract this suppression is a critical aspect of their immunomodulatory activity. Research has demonstrated that potent HPK1 inhibitors can reverse PGE2-induced immune suppression in human immune cells. chemrxiv.org
Aurora Kinase Inhibition
Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. nih.gov Their inhibition is a potential therapeutic strategy in oncology. nih.gov Derivatives of 2,4-diaminopyrimidine have been synthesized and evaluated as Aurora kinase inhibitors. nih.gov Some of these compounds have exhibited potent cytotoxicity against tumor cell lines. nih.gov For example, one study reported a 2,4-diaminopyrimidine derivative, compound 11c, that showed high selectivity for Aurora A over Aurora B. nih.gov The ATP-binding sites of Aurora A and Aurora B are nearly identical, making the development of selective inhibitors challenging but achievable, as demonstrated by a class of 2,4-bisanilinopyrimidine inhibitors. acs.org
Cellular Pathway Modulation of this compound
The molecular interactions and cellular pathway modulations of this compound are areas of active scientific investigation. While comprehensive data for this specific compound is emerging, related molecules within the 2,4-diaminoquinazoline class have demonstrated significant biological activities, offering insights into its potential mechanisms of action.
Disruption of Cell Signaling Pathways
Research into the specific effects of this compound on cell signaling pathways is not extensively documented in publicly available literature. However, studies on the parent compound, 2,4-diaminoquinazoline (2,4-DAQ), have shown that it can act as an inhibitor of the Wnt/β-catenin signaling pathway. nih.govnih.gov This pathway is crucial in embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of various cancers, including gastric cancer. nih.gov
In gastric cancer cells, 2,4-DAQ has been identified as a selective inhibitor of lymphoid enhancer-binding factor 1 (Lef1), a key transcription factor in the Wnt/β-catenin pathway. nih.gov By inhibiting Lef1, 2,4-DAQ suppresses the expression of downstream target genes such as AXIN2, MYC, and LGR5, which are involved in cell proliferation and stemness. nih.gov This disruption of the Wnt signaling cascade leads to the suppression of cancer cell growth. nih.gov While these findings provide a strong rationale for investigating the 5-fluoro derivative, direct evidence of its impact on the Wnt/β-catenin or other signaling pathways is not yet available.
Induction of Cancer Cell Apoptosis
The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. For the broader class of 2,4-diaminoquinazolines, this has been a documented effect. Specifically, the parent compound, 2,4-diaminoquinazoline (2,4-DAQ), has been shown to induce apoptosis in human gastric cancer cell lines, such as AGS and MKN45. nih.gov This apoptotic effect is dose-dependent and is evidenced by the detection of cleaved caspase-3 and cleaved PARP, which are hallmark indicators of apoptosis. nih.gov
The induction of apoptosis by 2,4-DAQ is linked to its inhibition of the Wnt/β-catenin signaling pathway, which ultimately leads to the suppression of cancer cell growth and survival. nih.gov Currently, there is a lack of specific studies in the public domain that have evaluated the apoptosis-inducing capabilities of this compound. Therefore, while it is plausible that the 5-fluoro substitution may modulate this activity, experimental data is needed for confirmation.
Anti-Proliferative Effects
For instance, the parent compound, 2,4-diaminoquinazoline (2,4-DAQ), has demonstrated dose-dependent growth inhibition effects on gastric cancer cell lines AGS and MKN45. nih.gov Another study on a series of 2-anilino-4-alkylaminoquinazoline derivatives reported anti-proliferative properties against several human cancer cell lines, including breast adenocarcinoma (MCF-7), colon cancer (HCT-116), hepatocellular carcinoma (HePG-2), and human skin cancer (HFB4). semanticscholar.org The activity of these compounds was influenced by the nature of the substitutions, indicating that the presence and position of functional groups are critical for their anti-proliferative efficacy. semanticscholar.org However, this study did not specifically report on a 5-fluoro substitution on the quinazoline ring. The lack of specific IC₅₀ values for this compound in the public domain underscores the need for further research to determine its anti-proliferative profile.
Inhibition of Viral Replication
The antiviral properties of quinazoline derivatives are an emerging area of interest. In the context of this compound, a study investigating small-molecule inhibitors of the Chikungunya virus (CHIKV) provides initial data. In an in vitro screening assay, 5-fluoro-quinazoline-2,4-diamine was tested for its ability to protect cells from CHIKV-induced cytopathic effects. nih.gov
At a concentration of 250 µM, 5-fluoro-quinazoline-2,4-diamine demonstrated a cell viability of 61%, indicating a degree of antiviral activity. nih.gov The same study identified a related compound, the 6-fluoro isomer (DCR 137), as a more potent inhibitor of CHIKV replication. nih.govnih.gov DCR 137 also showed effective inhibition of the Ross River virus (RRV), suggesting that this class of compounds may have broad-spectrum antiviral potential against alphaviruses. nih.govnih.gov The mechanism of action for these compounds appears to be at a post-entry step in the viral life cycle, possibly by inhibiting a host factor that is crucial for viral replication. nih.gov While the data for the 5-fluoro isomer is preliminary, it provides a basis for further investigation into its specific antiviral efficacy and spectrum of activity.
Biological Activities and Therapeutic Potential
Anticancer Activity
The primary therapeutic potential of 2,4-Diamino-5-fluoroquinazoline and its analogues lies in their anticancer activity. These compounds have been investigated for their ability to inhibit the growth of various cancer cells.
In Vitro Cytotoxicity in Cancer Cell Lines
The cytotoxic effect of 2,4-diaminoquinazoline derivatives has been evaluated against a panel of human cancer cell lines. These in vitro assays are crucial for determining the direct impact of a compound on cancer cell viability and proliferation.
Leukemia Cell Lines (e.g., L1210)
Currently, specific data on the in vitro cytotoxicity of this compound against the L1210 leukemia cell line is not available in the reviewed literature. However, studies on related diamino-substituted benzoquinones have shown effectiveness against L1210 murine leukemia, indicating that this class of compounds may have potential in treating hematological malignancies. nih.gov
Non-Small Cell Lung Cancer (NCI)
There is a lack of specific published data concerning the cytotoxic effects of this compound on Non-Small Cell Lung Cancer (NSCLC) cell lines. The broader class of quinazoline (B50416) derivatives is a major area of research for NSCLC, with many compounds being investigated for their inhibitory effects on signaling pathways crucial to lung cancer progression. nih.goveurekaselect.comfrontiersin.org For instance, novel quinazolin-4(3H)-one derivatives have been shown to exhibit antiproliferative activity against various lung cancer cell lines, including those resistant to existing therapies. nih.gov Similarly, other 4-anilinoquinazoline (B1210976) derivatives have demonstrated potent inhibitory activity against NSCLC cell lines like A549. eurekaselect.com
Breast Cancer (MCF-7)
Specific cytotoxic data for this compound against the MCF-7 breast cancer cell line is not detailed in the available research. The investigation of quinazoline-based compounds for breast cancer is an active field. For example, a closely related compound, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, which also contains a fluorine atom at the 5-position but belongs to the benzothiazole (B30560) class, has been shown to potently inhibit the growth of MCF-7 cells. nih.gov Other quinazoline derivatives have also been reported to have cytotoxic effects against MCF-7 cells. rsc.org
Gastric Cancer
Extensive research has been conducted on the non-fluorinated analogue, 2,4-diaminoquinazoline (2,4-DAQ), in gastric cancer. Studies show that 2,4-DAQ effectively inhibits the growth and invasiveness of gastric cancer cells. mdpi.com It has been identified as a selective inhibitor of the Wnt/β-catenin signaling pathway, a key pathway in cancer development. mdpi.comnih.gov Treatment with 2,4-DAQ leads to the suppression of Wnt/β-catenin target genes, resulting in the inhibition of gastric cancer cell growth through the induction of apoptosis. mdpi.comnih.gov The compound demonstrated a dose-dependent inhibition of viability in gastric cancer cell lines such as AGS and MKN45. nih.gov
Table 1: In Vitro Activity of 2,4-diaminoquinazoline (2,4-DAQ) in Gastric Cancer Cell Lines This table displays data for the non-fluorinated analogue of the subject compound.
| Compound | Cell Line | Activity | Source |
|---|---|---|---|
| 2,4-diaminoquinazoline (2,4-DAQ) | AGS (Gastric Adenocarcinoma) | Inhibited cell viability and induced apoptosis. Modulated colony formation, migration, and invasion. | nih.govnih.gov |
| 2,4-diaminoquinazoline (2,4-DAQ) | MKN45 (Gastric Adenocarcinoma) | Inhibited cell viability and induced apoptosis. | nih.govnih.gov |
In Vivo Antitumor Efficacy
Following promising in vitro results, the antitumor effects of these compounds are tested in living organisms, which provides a more comprehensive understanding of their therapeutic potential.
Research has demonstrated the in vivo antitumor efficacy of the non-fluorinated analogue, 2,4-diaminoquinazoline (2,4-DAQ), in gastric cancer models. mdpi.comnih.gov In studies using human gastric tumor xenografts in nude mice, treatment with 2,4-DAQ significantly suppressed tumor growth. mdpi.comnih.gov The treatment reportedly reduced both the tumor growth rate and the final tumor weight. mdpi.com
Table 2: In Vivo Efficacy of 2,4-diaminoquinazoline (2,4-DAQ) in a Gastric Cancer Xenograft Model This table displays data for the non-fluorinated analogue of the subject compound.
| Compound | Cancer Model | Efficacy | Source |
|---|---|---|---|
| 2,4-diaminoquinazoline (2,4-DAQ) | Human gastric tumor xenograft (MKN45 cells) in nude mice | Suppressed tumor growth; reduced tumor growth rate and final tumor weight. | mdpi.comnih.gov |
Antimicrobial Activity
The 2,4-diaminoquinazoline scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its diverse biological activities. nih.gov Derivatives of this compound, including this compound, have been the subject of extensive research, revealing significant potential as antimicrobial agents. This activity stems largely from their function as antifolates, which interfere with essential metabolic pathways in a variety of pathogens. nih.gov The class of quinazolines demonstrates a broad range of biological effects, including antibacterial, antifungal, and antiparasitic properties. nih.govnih.gov
Antibacterial Properties
Substituted 2,4-diaminoquinazolines have shown potent antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria. nih.gov Their primary mechanism of action is the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folic acid synthesis pathway of bacteria. nih.govnih.gov
Derivatives of 2,4-diaminoquinazoline have demonstrated significant efficacy against Gram-positive pathogens, including notoriously resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net N²,N⁴-disubstituted quinazoline-2,4-diamines, for instance, have been identified with Minimum Inhibitory Concentrations (MICs) in the low micromolar range against multidrug-resistant S. aureus. researchgate.net These compounds show potent in vitro and in vivo activity against MRSA strains. nih.govresearchgate.net The antibacterial activity of these quinazoline derivatives extends to other Gram-positive bacteria such as Staphylococcus epidermidis, Listeria monocytogenes, and Streptococcus pneumoniae. mdpi.com
| Compound Type | Bacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| N²,N⁴-disubstituted quinazoline-2,4-diamines | Methicillin-resistant Staphylococcus aureus (MRSA) | Low micromolar range | researchgate.net |
| 5-substituted 2,4-diaminoquinazolines | Staphylococcus aureus | Active | nih.govnih.gov |
| Alkynyl Isoquinolines | Staphylococcus epidermidis | 4–16 µg/mL | mdpi.com |
| Alkynyl Isoquinolines | Listeria monocytogenes | 4–16 µg/mL | mdpi.com |
| Alkynyl Isoquinolines | Streptococcus pneumoniae | 4–16 µg/mL | mdpi.com |
The antibacterial spectrum of 2,4-diaminoquinazoline derivatives also includes significant activity against Gram-negative bacteria. nih.gov Specifically, 5-substituted 2,4-diaminoquinazolines have been evaluated for their inhibitory effects on Escherichia coli. nih.gov Furthermore, optimized N²,N⁴-disubstituted quinazoline-2,4-diamines are strongly antibacterial against multidrug-resistant Acinetobacter baumannii strains, with MICs as low as 0.5 μM. nih.govresearchgate.net These compounds have also demonstrated the ability to eradicate a significant percentage of cells within A. baumannii biofilms. nih.gov Research has shown that these agents display potent, bactericidal activity against this difficult-to-treat pathogen. researchgate.net
| Compound Type | Bacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| N²,N⁴-disubstituted quinazoline-2,4-diamines | Acinetobacter baumannii (multidrug-resistant) | As low as 0.5 μM | nih.govresearchgate.net |
| 5-substituted 2,4-diaminoquinazolines | Escherichia coli | Active | nih.govnih.gov |
| N²,N⁴-disubstituted quinazoline-2,4-diamines | Efflux deficient E. coli | 2 to 8 µg/mL | researchgate.net |
The primary mechanism underlying the antibacterial effect of 2,4-diaminoquinazolines is the inhibition of dihydrofolate reductase (DHFR). nih.govnih.gov DHFR is a crucial enzyme in the folate biosynthesis pathway, which produces tetrahydrofolate, a precursor necessary for the synthesis of nucleotides and certain amino acids. By inhibiting DHFR, these compounds disrupt DNA synthesis and repair, leading to bacterial cell death. nih.govresearchgate.net
A series of 5-substituted 2,4-diaminoquinazolines has been shown to be effective inhibitors of DHFR from E. coli. nih.gov The inhibitory activity against the isolated bacterial enzyme closely correlates with the inhibition of bacterial cell growth, confirming that their antibacterial effects are due to this antifolate action. nih.gov Similarly, N²,N⁴-disubstituted quinazoline-2,4-diamines have been identified as DHFR inhibitors. nih.govresearchgate.net The development of resistance to these agents appears to be limited compared to other folic acid synthesis inhibitors like trimethoprim. nih.govresearchgate.net
Antifungal Properties
In addition to antibacterial activity, 2,4-diaminoquinazoline (DAQ) compounds have demonstrated notable antifungal properties. nih.gov Studies have evaluated their efficacy against various Candida species, which are common causes of fungal infections in humans.
Two specific DAQ preparations, designated DAQ 1A and DAQ 2A, showed activity against 40 clinical isolates of three different Candida species. Their geometric mean minimal inhibitory concentrations (MICs) were found to be comparable to established antifungal agents like amphotericin B and flucytosine. nih.gov
| Compound | Geometric Mean MIC (μg/ml) | Reference |
|---|---|---|
| DAQ 1A | 0.64 | nih.gov |
| DAQ 2A | 1.39 | nih.gov |
| Amphotericin B (Control) | 1.03 | nih.gov |
| Flucytosine (Control) | 0.72 | nih.gov |
The combination of DAQ 2A with sulfamethoxazole (B1682508) showed a synergistic effect against one tested isolate. nih.gov While other DAQ compounds tested showed less activity, these findings highlight the potential of the 2,4-diaminoquinazoline scaffold in developing new antifungal agents. nih.gov
Antiparasitic Applications
The antifolate mechanism of 2,4-diaminoquinazoline derivatives also lends them potential for antiparasitic applications. Many protozoan parasites, like bacteria, rely on their own folate synthesis pathways, making DHFR an attractive drug target.
Research into related heterocyclic compounds has shown promise. For instance, novel 2,4-diamino-5-substituted furo[2,3-d]-pyrimidines have been investigated as potential antifolates against parasites like Toxoplasma gondii and Pneumocystis. nih.gov Other heterocyclic structures, such as pyrimido[1,2-a]benzimidazoles, have demonstrated excellent activity against parasites like Leishmania major and Toxoplasma gondii. nih.gov While not directly focused on this compound, this research underscores the broader potential of DHFR inhibitors and related N-heterocyclic compounds in the development of novel antiparasitic drugs. nih.gov
Other Therapeutic Applications
The most well-documented therapeutic application of 5-substituted 2,4-diaminoquinazolines, including the 5-fluoro variant, is their function as antifolates . nih.gov These compounds have been synthesized and evaluated as inhibitors of the enzyme dihydrofolate reductase (DHFR). nih.gov
DHFR is a crucial enzyme in the synthesis of nucleotides, and its inhibition can disrupt DNA synthesis and cell proliferation. This antifolate action is the basis for the observed antibacterial effects of these compounds against organisms such as Escherichia coli and Staphylococcus aureus. nih.gov The inhibitory activity against bacterial growth in vitro has been shown to be directly related to the inhibition of the isolated bacterial DHFR enzyme. nih.gov
Furthermore, this compound serves as a key starting material in the synthesis of more complex folate antagonists. researchgate.netresearchgate.net Notably, it is used in the four-step synthesis of 5-fluoro-5,8-dideazaisoaminopterin , a novel folate antagonist. researchgate.netresearchgate.net This synthesized compound was found to be a potent inhibitor of human dihydrofolate reductase and demonstrated activity equivalent to methotrexate (B535133) against L1210 leukemia in murine models. researchgate.netresearchgate.net
Interactive Data Tables
Antiviral Activity of this compound
| Compound Name | Virus | Assay | Concentration (µM) | % Inhibition |
| This compound | Chikungunya Virus (CHIKV) | Replication Assay | 250 | 61 |
Therapeutic Applications and Mechanisms
| Compound Class | Mechanism of Action | Application | Target Enzyme |
| 5-Substituted 2,4-diaminoquinazolines | Antifolate | Antibacterial | Dihydrofolate Reductase (DHFR) |
Vasodilator Effects for Hypertension Treatment
Quinazoline-containing compounds have demonstrated a variety of pharmacological activities, including antihypertensive effects. nih.gov The vasodilation properties of certain quinazoline derivatives are mediated through the modulation of the alpha-1 adrenergic (α1) receptor and the phosphodiesterase-5 (PDE-5) enzyme. nih.gov
In the context of pulmonary arterial hypertension (PAH), a progressive disease characterized by elevated mean pulmonary arterial pressure and vascular remodeling, interventions targeting PDE-5 have been identified as a viable treatment strategy. nih.gov Research on N2,N4-diamino quinazoline analogues has shown that these compounds produce vasorelaxant effects. nih.gov Studies using rat pulmonary arteries, both with and without intact endothelium, have provided insights into their mechanism of action. nih.gov
It was observed that the vasodilation response in vessels with an intact endothelium was strongly correlated with the response in those without. nih.gov The approximately 10% decrease in activity in the latter suggests the involvement of the nitric oxide-mediated cyclic guanosine (B1672433) monophosphate (NO/cGMP) pathway. nih.gov A moderate correlation was also found between the vasodilation response and PDE-5 inhibitory activity in the intact vessels. nih.gov
To further elucidate the mechanism, experiments were conducted to assess whether these quinazoline derivatives behaved similarly to the α1 receptor blocker prazosin, which is itself a quinazoline derivative, or to the PDE-5 inhibitor sildenafil. nih.gov The results indicated that the quinazoline derivatives under investigation primarily act through PDE-5 inhibition rather than α1 receptor antagonism. nih.gov Specifically, pre-incubation of pulmonary arterial rings with these test compounds at a concentration of 10 μM led to a 40–60% reduction in the contractile response to the α1-adrenergic receptor agonist, phenylephrine. nih.gov
| Compound Analogue | Vasodilation EC50 (µM) | PDE-5 Inhibition (Correlation) | Contractile Response Reduction (Phenylephrine) |
| N2,N4-diamino quinazolines | 0.58 ± 0.22 to >30 | Moderate | 40-60% at 10 µM |
Neurodegenerative Disease Research
While direct research on this compound for neurodegenerative diseases is still emerging, the broader class of quinazoline derivatives has been investigated for its potential in this area. The structural features of quinazolines make them versatile scaffolds for designing molecules that can interact with various biological targets implicated in neurodegeneration.
Further research is necessary to specifically determine the efficacy and mechanisms of action of this compound in models of neurodegenerative diseases.
Immunomodulatory Effects
The immunomodulatory potential of quinazoline derivatives has been an area of active investigation. The ability of these compounds to modulate immune responses suggests their potential utility in a variety of pathological conditions.
In the context of viral infections, a quinazoline derivative, 6-fluoro-quinazoline-2,4-diamine (DCR 137), was identified through in vitro screening and showed significant protective effects against Chikungunya virus (CHIKV). nih.gov This discovery highlights the potential for developing broad-spectrum antivirals from this class of compounds. nih.gov The study aimed to identify small-molecule inhibitors against CHIKV that could potentially be effective against other viruses as well. nih.gov
In vitro antiviral screening identified nine small-molecule inhibitors that inhibited CHIKV replication while maintaining over 50% cell survival. nih.gov DCR 137, in particular, demonstrated the ability to significantly suppress Ross River Virus (RRV) infection, with barely detectable green fluorescence in treated cells at 36 hours post-infection. nih.gov
| Compound | Target Virus | Key Finding |
| 6-fluoro-quinazoline-2,4-diamine (DCR 137) | Chikungunya Virus (CHIKV) | Demonstrated greater protection than ribavirin (B1680618) in vitro. nih.gov |
| 6-fluoro-quinazoline-2,4-diamine (DCR 137) | Ross River Virus (RRV) | Significantly suppressed RRV infection. nih.gov |
Structure Activity Relationship Sar Studies and Molecular Design
Impact of Substitution Patterns on Biological Activity
The strategic placement of different chemical groups on the 2,4-diamino-5-fluoroquinazoline framework is a cornerstone of its molecular design. SAR studies have provided a roadmap for optimizing the biological activity of these compounds.
The presence of the 2,4-diamine groups is a fundamental requirement for the biological activity of this class of compounds. These groups are crucial for establishing key interactions within the binding sites of target proteins. For instance, in the context of antiviral research, a 2,4-diaminoquinazoline derivative demonstrated significant protective effects against Chikungunya virus (CHIKV) in vitro. nih.gov The diamine moieties are often involved in forming critical hydrogen bonds with amino acid residues in the active site of enzymes like dihydrofolate reductase (DHFR). scilit.com
The fluorine atom at the 5-position of the quinazoline (B50416) ring plays a pivotal role in enhancing the compound's biological profile. This small, highly electronegative atom can modulate the electronic properties of the entire molecule, influencing its binding affinity and metabolic stability. In the development of antifolate agents, 2,4-diaminoquinazoline derivatives with a lipophilic side chain at the 5-position have been synthesized to target specific mutant forms of human dihydrofolate reductase. scilit.com The substitution of the aniline (B41778) moiety with small and hydrophobic substituents, such as fluorine, has been shown to increase the activity of certain quinazoline derivatives as EGFR inhibitors. mdpi.com
Modifications at the C-6 position of the quinazoline ring have proven to be a fruitful avenue for enhancing inhibitory activity. The introduction of substituted benzylamino groups at this position can lead to a significant boost in potency. For example, within a series of 4-phenylquinazoline-2-carboxamide (B1254932) derivatives, substitutions at the 6-position were explored to refine their binding affinity for the translocator protein (TSPO), with many compounds exhibiting high affinity in the nanomolar to subnanomolar range. nih.gov Furthermore, a quinazoline derivative with a fluorine at the 6-position, 6-fluoro-quinazoline-2,4-diamine, was identified as a potent inhibitor of Chikungunya virus replication. nih.gov
The C-7 position of the quinazoline ring offers another strategic point for modification. The introduction of various substituents at this position can fine-tune the compound's properties. For instance, a 7-fluoro-quinazoline-2,4-diamine derivative showed activity against the Chikungunya virus, albeit to a lesser extent than its 6-fluoro counterpart. nih.gov This highlights the subtle yet significant impact of the substituent's location on the quinazoline core.
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling have become indispensable tools in the rational design of this compound derivatives. These in silico methods provide profound insights into the binding modes and interactions of these molecules with their biological targets.
Molecular docking studies are routinely employed to predict the binding orientation of newly designed compounds within the active site of a target protein. nih.gov This allows researchers to visualize and analyze key interactions, such as hydrogen bonds and hydrophobic contacts, which are crucial for binding affinity. For example, molecular docking was used to explore the binding mode of a potent 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid derivative within the active site of Aurora A kinase. nih.gov
Beyond static docking, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex, assessing the conformational stability of the enzyme and the ligand over time. nih.gov This technique can reveal subtle but critical aspects of the binding process that are not apparent from static models. Pharmacophore modeling is another valuable computational tool that helps in identifying the essential chemical features required for biological activity, guiding the design of new ligands with improved properties. nih.gov
The synergy between experimental SAR studies and computational modeling accelerates the drug discovery process, enabling the design of more potent and selective this compound-based inhibitors.
Interactive Data Table: Biological Activity of Quinazoline Derivatives
| Compound/Derivative | Target/Activity | Key Findings | Reference |
| 6-fluoro-quinazoline-2,4-diamine (DCR 137) | Chikungunya virus (CHIKV) | Demonstrated greater protection against CHIKV compared to ribavirin (B1680618). nih.gov | nih.gov |
| 7-fluoro-quinazoline-2,4-diamine | Chikungunya virus (CHIKV) | Showed antiviral activity, though less potent than the 6-fluoro isomer. nih.gov | nih.gov |
| 2,4-Diamino-5-substituted-quinazolines | Human Dihydrofolate Reductase (DHFR) mutant | Synthesized as potentially selective inhibitors of a mutant form of human DHFR. scilit.com | scilit.com |
| 4-phenylquinazoline-2-carboxamide derivatives | Translocator Protein (TSPO) | Modifications at the 6-position led to high-affinity ligands. nih.gov | nih.gov |
| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Aurora A Kinase | Identified as a potent and selective inhibitor. nih.gov | nih.gov |
Molecular Docking Simulations
Molecular docking simulations have been instrumental in elucidating the binding modes of 2,4-diaminoquinazoline analogs. Studies have shown that these compounds can effectively dock into the active sites of enzymes like the wild-type and quadruple mutant Plasmodium falciparum dihydrofolate reductase. nih.gov Visual inspection of these docked structures demonstrated the potential for hydrogen bond interactions with key amino acid residues, such as Asp54, Ile14, and Leu/Ile164. nih.gov Notably, the long side chains of these analogs can orient themselves within the hydrophobic portion of the active site, a feature that may help in avoiding steric clashes with mutated residues like Asn108, which is a known mechanism of resistance to other drugs. nih.gov This suggests a structural basis for the activity of 2,4-diaminoquinazoline derivatives against resistant strains. nih.gov
Further docking studies on quinazoline derivatives as epidermal growth factor receptor (EGFR) kinase inhibitors have also been performed. mdpi.comnih.gov These simulations help in understanding the structural requirements for potent inhibition of both common and resistance-conferring mutant forms of EGFR. nih.gov The quinazoline core is recognized as a favorable scaffold for developing EGFR inhibitors due to its affinity for the enzyme's active site. nih.gov
Quantum Mechanical Analysis
Quantum mechanical analysis, specifically using Density Functional Theory (DFT), has been applied to study the vibrational spectra of this compound. researchgate.net This type of analysis provides a detailed understanding of the molecule's electronic structure and vibrational modes. The calculated frequencies from these studies have shown excellent agreement with experimental data from Raman and infrared spectroscopy, allowing for precise assignment of the spectral bands. researchgate.net This fundamental understanding of the molecule's properties is crucial for predicting its behavior and interactions at a molecular level.
Conformational Analysis
While direct conformational analysis studies specifically for this compound were not prominently detailed in the provided search results, the molecular docking simulations inherently involve an analysis of the compound's conformation upon binding to a target. nih.gov The ability of the molecule to adopt a favorable conformation within the active site of a protein is a critical determinant of its biological activity. The successful docking of 2,4-diaminoquinazoline analogs into enzyme active sites suggests that they can assume energetically favorable conformations that allow for key interactions. nih.gov
Prediction of Binding Energies and Interactions
The prediction of binding energies and interactions is a key outcome of molecular docking studies. For 2,4-diaminoquinazoline analogs, docking scores have been calculated that are often better than those of known bound ligands, indicating a strong binding potential. nih.gov These studies predict specific hydrogen bond interactions with crucial amino acid residues within the target's active site. nih.gov The ability to form these interactions is a strong indicator of the compound's inhibitory potential. The quinazoline scaffold itself is noted for its ability to increase affinity for the active site of EGFR kinase, contributing to the development of potent inhibitors. nih.gov
Pharmacokinetic and Pharmacodynamic Considerations in Lead Optimization
The journey of a potential drug from a promising lead compound to a clinical candidate heavily relies on its pharmacokinetic and pharmacodynamic profiles. For this compound and its derivatives, several factors have been investigated to optimize their in vivo performance.
Metabolic Stability and In Vivo Efficacy
The metabolic stability and in vivo efficacy of quinazoline derivatives are critical for their therapeutic success. A study on a 2,4-diaminoquinazoline-based TLR7/8 agonist, (S)-3-((2-amino-8-fluoroquinazolin-4-yl)amino)hexan-1-ol, demonstrated its in vivo efficacy as an intranasal vaccine adjuvant. nih.gov This compound was shown to induce the production of proinflammatory cytokines and enhance virus-specific antibody production in mice. nih.gov
However, metabolic stability can be a challenge. Studies on other fluoro-substituted anilinoquinazolines have shown that the position of the fluorine atom can significantly impact metabolic stability. nih.gov For example, 4-fluoro-substituted compounds were found to undergo rapid degradation, while 2- and 3-fluoroaniline (B1664137) derivatives were significantly more stable. nih.gov This underscores the importance of positional isomerism in determining the metabolic fate and, consequently, the in vivo performance of these compounds.
Below is a table summarizing the key findings related to the pharmacokinetic and pharmacodynamic properties of related quinazoline derivatives.
| Feature | Observation | Implication |
| In Vivo Efficacy | A 2,4-diaminoquinazoline derivative acted as an effective intranasal vaccine adjuvant. nih.gov | Demonstrates the potential for in vivo biological activity of this class of compounds. |
| Metabolic Stability | The position of fluorine substitution on the anilino ring of quinazolines affects metabolic stability. nih.gov | Highlights the need for careful structural design to ensure adequate metabolic stability. |
| Solubility | Salt formation is a known method to enhance solubility and bioavailability. | Suggests a potential strategy to improve the drug-like properties of this compound. |
Preclinical Research and Clinical Development
In Vitro Studies
In vitro studies are fundamental for characterizing the biological effects of a compound at a cellular and molecular level. For 2,4-Diamino-5-fluoroquinazoline, the available research has primarily focused on its cytotoxic and potential antiviral properties.
Cell Viability Assays (e.g., MTT Assay)
Cell viability assays are crucial for determining the cytotoxic effects of a compound on various cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which is indicative of cell viability.
In a screening of a series of quinazoline (B50416) derivatives for their anti-Chikungunya virus (CHIKV) activity, 5-fluoro-quinazoline-2,4-diamine (also referred to as DCR 135) was evaluated for its cytotoxic effects using an MTT assay. The study determined the maximum non-toxic doses (MNTD) for the tested compounds. For 5-fluoro-quinazoline-2,4-diamine, a cell viability of 61% was observed at a concentration of 250 µM.
| Compound | Concentration (µM) | Cell Viability (%) |
| 5-fluoro-quinazoline-2,4-diamine | 250 | 61 |
Data derived from a study on quinazoline derivatives' anti-CHIKV activity.
It is important to note that much of the detailed research in this area has focused on other isomers, such as 6-fluoro-quinazoline-2,4-diamine (DCR 137), which demonstrated more potent antiviral activity in subsequent assays.
Immunofluorescence Assays
Immunofluorescence assays are employed to visualize the presence and localization of specific proteins within cells, which can be indicative of a compound's mechanism of action.
Currently, there is no specific information available in the reviewed scientific literature regarding the use of immunofluorescence assays to evaluate the effects of this compound. However, in studies of the related compound 6-fluoro-quinazoline-2,4-diamine (DCR 137), immunofluorescence assays revealed a dose-dependent reduction of Chikungunya virus (CHIKV) E2 protein levels in infected cells. This suggests that the quinazoline scaffold may interfere with viral protein expression, though this has not been confirmed for the 5-fluoro isomer.
Plaque Reduction Assays for Antiviral Efficacy
Plaque reduction assays are a standard method for quantifying the antiviral efficacy of a compound by measuring the reduction in the formation of viral plaques in a cell monolayer.
There is no specific data available from plaque reduction assays for this compound in the reviewed literature. For context, the related compound 6-fluoro-quinazoline-2,4-diamine (DCR 137) was found to significantly inhibit Chikungunya virus (CHIKV) replication by 99.99% at 24 hours post-infection in a plaque reduction assay. This highlights the potential antiviral activity within the 2,4-diaminoquinazoline class of compounds, although specific efficacy for the 5-fluoro derivative remains to be determined.
Western Blot Analysis
Western blot analysis is a technique used to detect and quantify specific proteins in a sample, providing insights into a compound's effect on protein expression levels.
No specific data from Western blot analyses for this compound has been found in the available scientific literature. In studies involving the related compound 6-fluoro-quinazoline-2,4-diamine (DCR 137), Western blot analysis showed a dose-dependent reduction in the levels of the Chikungunya virus (CHIKV) E2 protein.
In Vivo Animal Models
In vivo studies in animal models are a critical step in preclinical research to evaluate the efficacy, pharmacokinetics, and safety of a compound in a living organism.
There is no specific information available in the reviewed scientific literature regarding the evaluation of this compound in in vivo animal models. Research on related quinazoline derivatives has highlighted the necessity of animal studies to assess their in vivo toxicity, efficacy, and pharmacokinetic profiles. For example, for the related compound 6-fluoro-quinazoline-2,4-diamine (DCR 137), researchers have noted that future animal studies are required to validate its therapeutic potential.
Murine Models of Leukemia
The antifolate properties of quinazoline derivatives have positioned them as candidates for cancer chemotherapy. Murine leukemia cell lines, such as L1210, have been instrumental in the in vitro and in vivo evaluation of these compounds. For instance, the quinazoline antifolate thymidylate synthase inhibitor, ICI D1694 (Raltitrexed), demonstrated potent inhibition of L1210 tumor cell growth both in culture and in mouse models. nih.gov This compound was shown to cure L1210 ascites tumors in mice at a daily dose of 0.4 mg/kg for five days. nih.gov
Furthermore, modifications to the quinazoline scaffold have been explored to enhance antitumor activity and reduce toxicity. A 2-desamino-2-methyl analogue of a potent quinazoline antifolate was found to be at least five times less toxic to mice than its parent compound, highlighting the potential for structural optimization to improve the therapeutic index. nih.gov These studies in murine leukemia models underscore the potential of the 2,4-diaminoquinazoline core structure as a basis for the development of novel anticancer agents.
Animal Models for Hypertension
Derivatives of 2,4-diaminoquinazoline have been investigated for their potential as antihypertensive agents. A notable animal model used in these studies is the spontaneously hypertensive rat (SHR). Research has shown that certain 2-(4-heterocyclylpiperazin-1-yl) derivatives of 2,4-diamino-6,7-dimethoxyquinazoline (B29095) exhibit significant antihypertensive activity when administered orally to these rats. nih.gov The in vivo performance of these compounds was found to be highly dependent on the nature of the heterocyclic substituent, with some derivatives demonstrating superior or equivalent efficacy and duration of action compared to the established antihypertensive drug prazosin. nih.gov
Models for Antimicrobial Activity (e.g., MRSA in mice)
The emergence of multidrug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), has spurred the search for new antibacterial agents. N2,N4-disubstituted quinazoline-2,4-diamines have emerged as a promising class of compounds with potent in vitro and in vivo activity against MRSA. nih.govnih.gov These compounds often act as dihydrofolate reductase (DHFR) inhibitors. nih.gov
In murine models of MRSA infection, these quinazoline derivatives have demonstrated excellent efficacy. For example, some N2,N4-disubstituted quinazolines provided complete or nearly complete protection to mice infected with a lethal dose of S. aureus, with performance exceeding that of the standard-of-care antibiotic vancomycin. researchgate.net Further studies have extended this activity to other multidrug-resistant pathogens, such as Acinetobacter baumannii. In a murine model of A. baumannii infection, a lead N2,N4-disubstituted quinazoline-2,4-diamine (B158780) was more efficacious than tigecycline (B611373), achieving 90% survival at a lower dose. nih.govnih.gov The substitution at the 6-position of the quinazoline ring with a halide has been noted to enhance antibacterial activity against multidrug-resistant A. baumannii. nih.gov
A novel murine model for MRSA infection, which involves treatment with multiple antibiotics followed by oral infection and subsequent administration of 5-fluorouracil, has also been developed to evaluate the efficacy of anti-infectious agents. nih.gov In vivo toxicity assays using Galleria mellonella larvae have also been employed to assess the safety of quinazoline-based compounds. researchgate.net
Models for Parasitic Infections
The therapeutic potential of 2,4-diaminoquinazolines extends to parasitic diseases. A series of N2,N4-disubstituted quinazoline-2,4-diamines has been synthesized and evaluated for their activity against Leishmania donovani and Leishmania amazonensis. acs.org These compounds have shown efficacy against intracellular amastigotes, the clinically relevant form of the parasite that resides within host macrophages. acs.org
Structure-activity relationship studies have indicated that substitutions on the quinazoline ring and the nature of the substituents at the N2 and N4 positions significantly influence the antileishmanial activity. acs.org While some early 2,4-diaminoquinazolines showed potent activity, their development was halted due to toxicity concerns. acs.org However, more recent research has identified derivatives with respectable selectivity indices, indicating a favorable balance between efficacy and toxicity. acs.org The primary target for this class of compounds in Leishmania is believed to be dihydrofolate reductase (DHFR), although other mechanisms may also be involved. acs.org
In addition to Leishmania, 2,4-diaminoquinazoline compounds have also been investigated for their in vitro activity against Candida species, with some derivatives showing no obvious signs of toxicity in mice at potentially therapeutic doses. asm.org
Efficacy and Toxicity Studies in Vivo
In vivo studies are crucial for determining the therapeutic potential and safety of any new chemical entity. For the 2,4-diaminoquinazoline class of compounds, various in vivo models have been employed. In a study focused on gastric cancer, a 2,4-diaminoquinazoline derivative (2,4-DAQ) was administered to nude mice with human gastric tumor xenografts. The treatment significantly reduced tumor growth rate and final tumor weight, with no significant changes in the activity, mortality, or bodyweight of the mice, suggesting minimal toxicity. nih.gov
In the context of antibacterial applications, five compounds from a series of 5-substituted 2,4-diaminoquinazolines were tested for their ability to cure a systemic E. coli infection in mice. However, they did not show therapeutic effects at their maximum tolerated doses. nih.gov This highlights the importance of in vivo testing to translate in vitro activity into clinical efficacy.
Toxicity is a key consideration in drug development. For some N2,N4-disubstituted quinazoline-2,4-diamines, in vivo toxicity has been assessed using the Galleria mellonella larvae model, which has shown results comparable to those obtained in mammals. researchgate.net
Table of In Vivo Efficacy and Toxicity Findings for 2,4-Diaminoquinazoline Analogs
| Compound Class/Analog | Animal Model | Indication | Key Findings | Reference(s) |
| ICI D1694 (Raltitrexed) | Mice with L1210 ascites tumor | Leukemia | Cured tumors at 0.4 mg/kg daily for 5 days. | nih.gov |
| 2-Desamino-2-methyl quinazoline antifolate | Mice | Cancer | At least 5 times less toxic than the parent compound. | nih.gov |
| 2-(4-Heterocyclylpiperazin-1-yl)-2,4-diamino-6,7-dimethoxyquinazolines | Spontaneously Hypertensive Rats | Hypertension | Demonstrated superior or equivalent antihypertensive efficacy and duration of action to prazosin. | nih.gov |
| N2,N4-disubstituted quinazoline-2,4-diamines | Mice with lethal S. aureus infection | MRSA Infection | Provided complete or nearly complete protection, exceeding the efficacy of vancomycin. | researchgate.net |
| N2,N4-disubstituted quinazoline-2,4-diamine | Murine model of A. baumannii infection | A. baumannii Infection | More efficacious than tigecycline (90% survival vs. 66%). | nih.govnih.gov |
| 2,4-Diaminoquinazoline (2,4-DAQ) | Nude mice with human gastric tumor xenografts | Gastric Cancer | Significantly reduced tumor growth with minimal toxicity. | nih.gov |
| 5-Substituted 2,4-diaminoquinazolines | Mice with systemic E. coli infection | E. coli Infection | No therapeutic effects at maximum tolerated doses. | nih.gov |
| N2,N4-disubstituted quinazoline-2,4-diamines | Galleria mellonella larvae | Toxicity Assessment | Showed no toxicity to human red blood cells and low toxicity in the in vivo larvae model. | researchgate.net |
Clinical Trial Perspectives
While direct clinical trial data for this compound is not available, the progression of structurally and functionally related compounds into clinical studies provides a valuable perspective on the potential clinical development path for this class of molecules.
Early Phase Clinical Trials (e.g., Phase I Studies of Analogues)
The clinical development of quinazoline-based antifolates has been pursued for several decades. CB3717 was one of the first quinazoline-based antifolates to enter clinical trials. nih.gov However, its development was halted due to issues of nephrotoxicity and limited solubility. nih.gov This experience paved the way for the development of second-generation compounds with improved properties. Raltitrexed (Tomudex®), another quinazoline antifolate that inhibits thymidylate synthase, successfully navigated clinical trials and is approved for the treatment of colorectal cancer in several countries. wikipedia.org
More recently, a diaminopyrimidine derivative, which shares the 2,4-diamino-pyrimidine core with quinazolines, has progressed into Phase I clinical trials for the treatment of cancer. This compound, R547, is a potent and selective cyclin-dependent kinase (CDK) inhibitor that demonstrated significant in vivo efficacy in a human colorectal tumor xenograft model in nude mice, with up to 95% tumor growth inhibition. nih.gov
These examples demonstrate that with appropriate structural modifications to optimize efficacy, selectivity, and pharmacokinetic properties, compounds based on the 2,4-diamino-heterocyclic scaffold can successfully transition from preclinical models to clinical evaluation and, ultimately, to therapeutic use.
Evaluation of Safety and Efficacy in Human Subjects (for analogues)
While clinical trial data specifically for this compound is not publicly available, several analogues from the broader 2,4-diaminoquinazoline chemical family have undergone evaluation in human subjects. These studies provide insights into the potential safety and efficacy profile of this class of compounds. The most notable examples include Trimetrexate and CB3717, which have been investigated primarily for their roles in oncology and infectious diseases.
Trimetrexate: A Dihydrofolate Reductase Inhibitor
Trimetrexate is a 2,4-diaminoquinazoline derivative that acts as a potent inhibitor of dihydrofolate reductase (DHFR). nih.govwikipedia.org Unlike the classical antifolate methotrexate (B535133), Trimetrexate's cellular uptake is not dependent on a carrier-mediated transport system, and it is not converted to polyglutamate derivatives intracellularly. nih.gov This allows it to be active against tumors that have developed resistance to methotrexate due to impaired transport. nih.govnih.gov Trimetrexate has been clinically evaluated for the treatment of various cancers and for Pneumocystis carinii pneumonia (PCP), particularly in patients with acquired immunodeficiency syndrome (AIDS). nih.govdrugbank.com
Efficacy in Human Subjects:
Clinical trials have demonstrated the therapeutic activity of Trimetrexate in several conditions. In early phase II trials, it showed promise against breast cancer, non-small-cell lung cancer, and head and neck tumors. nih.gov In a study involving previously treated patients with advanced gastrointestinal carcinoma, a combination of Trimetrexate with fluorouracil and leucovorin resulted in a partial response rate of 20% in patients with colorectal cancer. ascopubs.org
For the treatment of moderate-to-severe PCP in immunocompromised patients, Trimetrexate, administered with leucovorin (to protect host cells from toxicity), has served as an important alternative therapy. drugbank.comnih.gov In non-comparative trials with AIDS patients who were intolerant of or refractory to standard therapies, Trimetrexate treatment led to 2- to 4-week survival rates of 48% to 69%. nih.gov However, in a comparative trial for the initial treatment of moderate to severe PCP, Trimetrexate was found to be less effective than the standard treatment, cotrimoxazole. nih.gov
Safety Profile in Human Subjects:
The primary dose-limiting toxicity of Trimetrexate observed in clinical trials is hematologic, specifically myelosuppression. nih.govdrugs.com This manifests as neutropenia, thrombocytopenia, and anemia. drugs.com The co-administration of leucovorin is crucial to mitigate these effects. drugbank.comnih.gov
Other reported adverse effects include gastrointestinal issues such as nausea, vomiting, and mucositis. drugs.comhivclinic.ca Elevations in serum aminotransferase levels, indicating potential hepatotoxicity, have also been noted. nih.govnih.gov Reversible toxicities to the kidneys have been reported as well. hivclinic.ca
| Indication | Study Type | Key Efficacy Findings | Citation |
|---|---|---|---|
| Advanced Gastrointestinal Carcinoma (previously treated) | Phase II Combination Therapy | 20% partial response rate in colorectal cancer patients. | ascopubs.org |
| Pneumocystis carinii Pneumonia (PCP) in AIDS patients (salvage therapy) | Non-comparative trials | 48% to 69% survival rates at 2-4 weeks. | nih.gov |
| PCP in AIDS patients (initial therapy) | Comparative trial | Less effective than cotrimoxazole, with a higher failure rate. | nih.gov |
| Breast, Non-small-cell Lung, Head and Neck Tumors | Phase II trials | Preliminary activity observed. | nih.gov |
| Adverse Effect Category | Specific Effects | Notes | Citation |
|---|---|---|---|
| Hematologic (Dose-limiting) | Neutropenia | Mitigated by co-administration of leucovorin. | drugs.com |
| Thrombocytopenia | drugs.com | ||
| Anemia | drugs.com | ||
| Gastrointestinal | Nausea and Vomiting | Occur relatively often. | drugs.com |
| Mucositis | drugs.comhivclinic.ca | ||
| Hepatic | Transient elevations in serum aminotransferase levels | Reported in clinical trials. | nih.govnih.gov |
| Renal | Reversible kidney toxicity | Monitored through blood tests. | hivclinic.ca |
CB3717: A Thymidylate Synthase Inhibitor
CB3717 is another quinazoline-based antifolate that acts by inhibiting thymidylate synthase. nih.govnih.gov It entered clinical trials as a potential anticancer agent.
Efficacy in Human Subjects:
A phase II study of CB3717 in patients with primary hepatocellular carcinoma showed promising results. nih.gov Of the 11 patients who received at least two treatment cycles, six responded with a decrease in tumor size and a significant fall in serum alpha-fetoprotein levels. nih.gov
Safety Profile in Human Subjects:
Despite showing some efficacy, the clinical development of CB3717 was halted. A significant toxicity associated with this compound was nephrotoxicity (kidney toxicity), which limited its therapeutic potential. nih.gov
| Aspect | Findings | Citation |
|---|---|---|
| Efficacy | In a Phase II trial for hepatocellular carcinoma, 6 out of 11 evaluable patients showed a response (tumor size reduction and decreased alpha-fetoprotein). | nih.gov |
| Safety | Clinical development was ceased due to significant nephrotoxicity. | nih.gov |
Q & A
Q. What are the standard synthetic routes for 2,4-diamino-5-fluoroquinazoline, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves fluorination of quinazoline precursors using agents like hydrogen fluoride or fluorinated reagents under controlled pH (neutral to slightly basic). Key steps include:
-
Nucleophilic substitution at the 5-position with fluorine donors.
-
Amination at the 2- and 4-positions using ammonia or urea derivatives.
Reaction optimization (e.g., temperature, solvent polarity) is critical to minimize side products like dehalogenated byproducts. Purity (>97%) is confirmed via HPLC and elemental analysis .- Data Table :
| Synthetic Route | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Fluorination-Amination | HF, NH₃, DMF, 80°C | 65 | 97 | |
| Cyclocondensation | Fluoroacetamide, THF, reflux | 52 | 94 |
Q. How is this compound characterized structurally, and what analytical techniques are most reliable?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using deuterated DMSO to confirm fluorine coupling patterns (e.g., 5-fluoro substituent shows splitting in aromatic regions).
- LC-MS : Verify molecular ion [M+H]⁺ at m/z 179.1 (theoretical: 178.17).
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., amine-fluorine interactions) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing fluorine at C5 activates the quinazoline core for nucleophilic attack. Computational studies (DFT) reveal:
- Charge distribution : C2 and C4 are electrophilic due to adjacent amino groups.
- Transition-state analysis : Fluorine stabilizes intermediates via resonance.
Experimental validation uses kinetic isotope effects (KIE) and substituent-scrambling experiments .
Q. How does pH affect the stability of this compound in aqueous solutions, and what degradation products form?
- Methodological Answer : Stability studies (pH 2–12, 25–60°C) show:
- Acidic conditions (pH < 4) : Hydrolysis of the fluorine substituent generates 2,4-diaminoquinazolin-5-ol.
- Alkaline conditions (pH > 9) : Ring-opening via nucleophilic hydroxide attack forms fluorinated urea derivatives.
Monitor degradation via UPLC-MS and quantify using Arrhenius modeling .
Q. What computational strategies predict the binding affinity of this compound to kinase targets?
- Methodological Answer :
- Molecular docking (AutoDock/Vina) : Screen against kinase ATP-binding pockets (e.g., EGFR, VEGFR).
- MD simulations : Assess ligand-protein stability (RMSD < 2 Å over 100 ns).
- QSAR models : Correlate substituent electronic parameters (Hammett constants) with IC₅₀ values .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). Mitigate by:
- Standardized protocols : Use CLSI guidelines for antimicrobial testing.
- Dose-response curves : Calculate EC₅₀ values across ≥3 independent replicates.
- Meta-analysis : Pool data from PubChem and ChEMBL, applying statistical weighting .
Methodological Framework for Research Design
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
